molecular formula C7H6BrNO2 B1343076 3-Bromo-6-methylpicolinic acid CAS No. 779344-30-8

3-Bromo-6-methylpicolinic acid

Cat. No. B1343076
Key on ui cas rn: 779344-30-8
M. Wt: 216.03 g/mol
InChI Key: MXOLBWQGTJFFIL-UHFFFAOYSA-N
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Patent
US09115117B2

Procedure details

To the title compound of step A (10.3 g, 20 mmol) in MeOH (50 mL) was added thionyl chloride (4.4 mL, 60 mmol). The reaction was heated at reflux overnight, cooled to rt and concentrated. Purification via silica gel chromatography (0-15% EtOAc in heptane) gave the title compound (1.9 g, 40%). MS (ESI) mass calcd. for C8H8BrNO2, 230.1; m/z found 232 [M+H]+.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:16]O>>[Br:1][C:2]1[C:3]([C:9]([O:11][CH3:16])=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)C(=O)O
Name
Quantity
4.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (0-15% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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